molecular formula C33H28 B14442755 9,9'-(Pentane-1,5-diyl)dianthracene CAS No. 74589-96-1

9,9'-(Pentane-1,5-diyl)dianthracene

Cat. No.: B14442755
CAS No.: 74589-96-1
M. Wt: 424.6 g/mol
InChI Key: JGVAYZFWBYRTMI-UHFFFAOYSA-N
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Description

1,5-Bis(9-anthryl)pentane is an organic compound with the molecular formula C33H28 It consists of two anthracene units connected by a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(9-anthryl)pentane can be synthesized through a multi-step process. One common method involves the reaction of anthracene-9-carbaldehyde with acetone in the presence of potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature, leading to the formation of 1,5-bis(9-anthryl)-1,4-pentadien-3-one. This intermediate is then reduced using zinc dust in acetic acid to yield 1,5-bis(9-anthryl)pentane .

Industrial Production Methods

While specific industrial production methods for 1,5-Bis(9-anthryl)pentane are not well-documented, the synthesis process described above can be scaled up for larger production. The use of common reagents and solvents makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(9-anthryl)pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the intermediate pentadienone to the final product.

    Substitution: Electrophilic substitution reactions can occur on the anthracene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Zinc dust in acetic acid is used for the reduction of the intermediate.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Anthraquinones

    Reduction: 1,5-Bis(9-anthryl)pentane

    Substitution: Brominated or nitrated anthracene derivatives

Scientific Research Applications

1,5-Bis(9-anthryl)pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis(9-anthryl)pentane is primarily related to its ability to interact with other molecules through π-π stacking interactions. The anthracene units can engage in these interactions, making the compound useful in studying molecular recognition and self-assembly processes. Additionally, its fluorescence properties allow it to be used as a probe in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(pyren-1-yl)pentane: Similar structure but with pyrene units instead of anthracene.

    1,5-Bis(naphthyl)pentane: Contains naphthalene units instead of anthracene.

Uniqueness

1,5-Bis(9-anthryl)pentane is unique due to its specific anthracene units, which provide distinct electronic and fluorescence properties. These properties make it particularly useful in applications requiring strong π-π interactions and fluorescence .

Properties

CAS No.

74589-96-1

Molecular Formula

C33H28

Molecular Weight

424.6 g/mol

IUPAC Name

9-(5-anthracen-9-ylpentyl)anthracene

InChI

InChI=1S/C33H28/c1(2-20-32-28-16-8-4-12-24(28)22-25-13-5-9-17-29(25)32)3-21-33-30-18-10-6-14-26(30)23-27-15-7-11-19-31(27)33/h4-19,22-23H,1-3,20-21H2

InChI Key

JGVAYZFWBYRTMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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